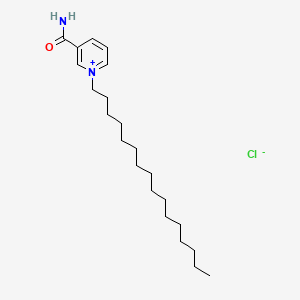
3-Carbamoyl-1-hexadecylpyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-1-hexadecylpyridinium chloride is a chemical compound with the molecular formula C22H39ClN2O. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-hexadecylpyridinium chloride typically involves the reaction of hexadecylamine with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Carbamoyl-1-hexadecylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Hexadecylamine derivatives.
Substitution: Various halide salts of the compound.
Aplicaciones Científicas De Investigación
3-Carbamoyl-1-hexadecylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as a component in antimicrobial formulations.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-1-hexadecylpyridinium chloride involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane structure. This results in increased permeability and eventual cell lysis. The compound’s surfactant properties also play a role in its ability to solubilize and disperse various substances.
Comparación Con Compuestos Similares
3-Carbamoyl-1-hexadecylpyridinium chloride can be compared with other quaternary ammonium compounds, such as:
Cetylpyridinium chloride: Similar in structure but lacks the carbamoyl group.
Benzalkonium chloride: Another quaternary ammonium compound with different alkyl chain lengths.
Dodecyltrimethylammonium chloride: Contains a shorter alkyl chain compared to this compound.
Uniqueness
The presence of the carbamoyl group in this compound provides unique properties, such as enhanced antimicrobial activity and increased solubility in water. This makes it particularly useful in applications where strong antimicrobial properties and good solubility are required.
Propiedades
Número CAS |
63906-10-5 |
|---|---|
Fórmula molecular |
C22H39ClN2O |
Peso molecular |
383.0 g/mol |
Nombre IUPAC |
1-hexadecylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C22H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-19-16-17-21(20-24)22(23)25;/h16-17,19-20H,2-15,18H2,1H3,(H-,23,25);1H |
Clave InChI |
CQTWFNBKNBCXIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


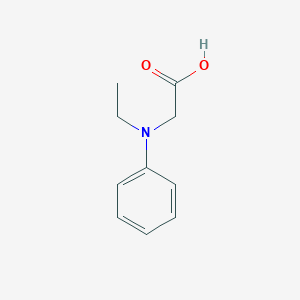
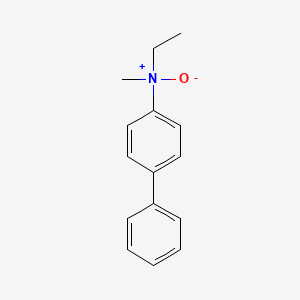
![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
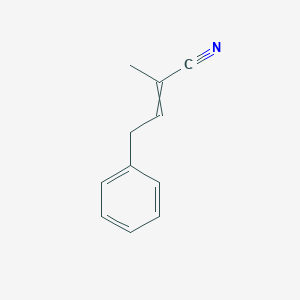
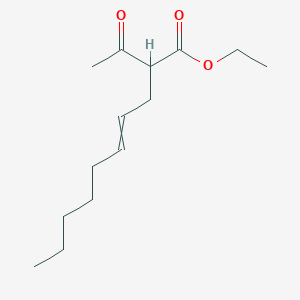
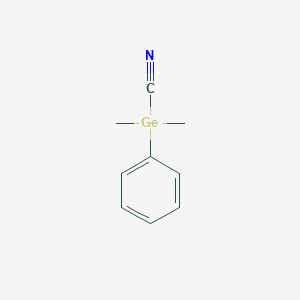
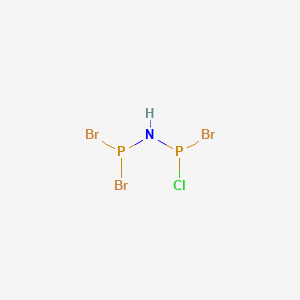
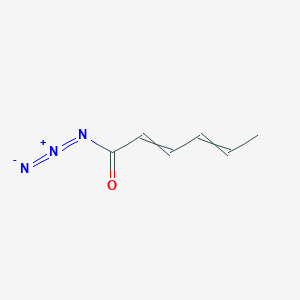
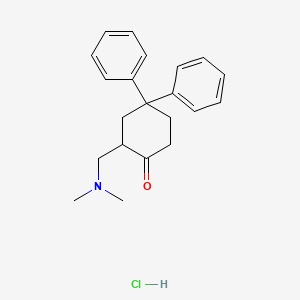

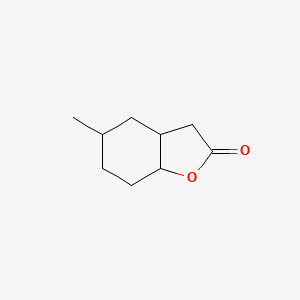
![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)

